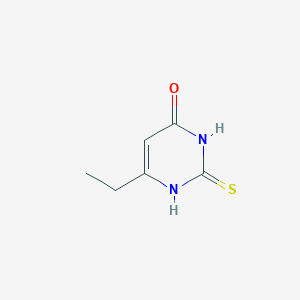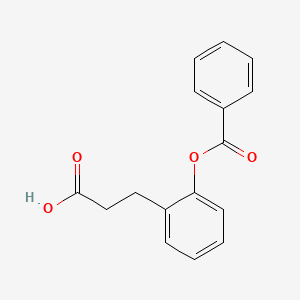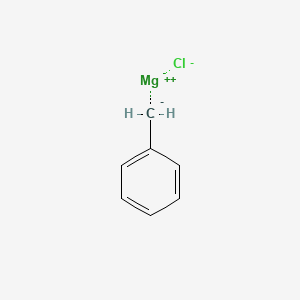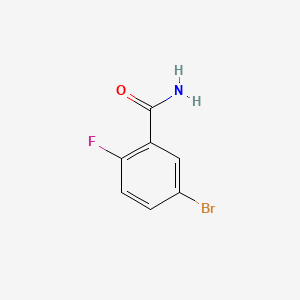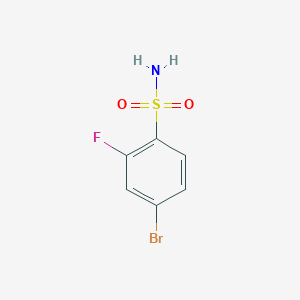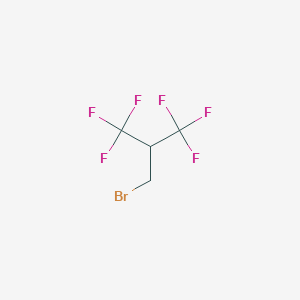
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
Descripción general
Descripción
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, also known as HFC-236fa, is a halocarbon compound primarily used as a refrigerant and aerosol propellant. It is a colorless, nonflammable, and non-toxic gas at room temperature and atmospheric pressure. HFC-236fa is a substitute for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) that are known to be harmful to the environment. It is also used as a solvent for cleaning electronic components and as a blowing agent for foam insulation.
Aplicaciones Científicas De Investigación
- Scientific Field : Organic Chemistry
- Application Summary : This process involves the synthesis of 2-bromomethyl-substituted alkenylcyclopentanes through a radical chain addition of allyl bromides to alkenylcyclopropanes .
- Methods of Application : The reaction involves two kinetically fast radical reactions, cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization, which precede the β-fragmentation of a bromine radical .
- Results or Outcomes : The reaction resulted in [3+2] annulation to give 2-bromomethyl-alkenylcyclopentanes in good yields (16 examples) .
- Scientific Field : Organic Synthesis
- Application Summary : 2-Bromomethyl-1,3-dioxolane is used in the preparation of alfa, beta-unsaturated aldehyde and 1, 4-two aldehyde monoacetals .
- Methods of Application : The specific methods of application are not detailed in the source, but it is noted that the compound is moisture sensitive and immiscible with water .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Br-radical-mediated [3+2] annulation
Preparation of alfa, beta-unsaturated aldehyde and 1, 4-two aldehyde monoacetals
- Scientific Field : Organic Chemistry
- Application Summary : This process involves the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
- Methods of Application : The method uses paraformaldehyde and HBr/AcOH for the bromomethylation of thiols .
- Results or Outcomes : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Scientific Field : Analytical Chemistry
- Application Summary : Bromothymol blue, which contains a bromomethyl group, is used as a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results or Outcomes : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
Bromomethylation of Thiols
Bromothymol Blue as a pH Indicator
- Scientific Field : Medicinal Chemistry
- Application Summary : Boronic acids, which can be synthesized from bromomethyl compounds, have a wide range of applications in medicinal chemistry . They have shown anticancer, antibacterial, and antiviral activity, and have even been used as sensors and delivery systems .
- Methods of Application : The specific methods of application are not detailed in the source, but it is noted that the introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
- Results or Outcomes : The outcomes of this application are not specified in the source .
- Scientific Field : Industrial Chemistry
- Application Summary : 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile, a bromomethyl compound, is listed in the Substance Registry Services of the US Environmental Protection Agency .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Boronic Acids in Medicinal Chemistry
1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile
Propiedades
IUPAC Name |
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF6/c5-1-2(3(6,7)8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNGWIBVQDAJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382009 | |
| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
CAS RN |
382-14-9 | |
| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



